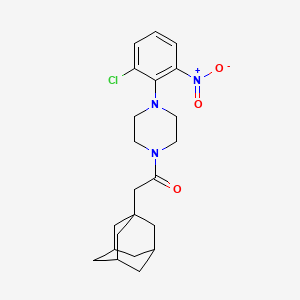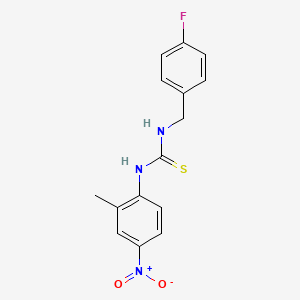![molecular formula C19H17ClN2O3S B4115099 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide
描述
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide, also known as MLN9708, is a proteasome inhibitor that has been studied for its potential use in cancer treatment. Proteasomes are large protein complexes that play a key role in the regulation of cellular processes by degrading unwanted or damaged proteins. Inhibition of proteasomes can lead to the accumulation of such proteins and ultimately trigger cell death. MLN9708 has been found to be a potent and selective inhibitor of the proteasome and has shown promising results in preclinical and clinical studies.
作用机制
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide selectively inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of unwanted or damaged proteins and ultimately triggering apoptosis in cancer cells. The proteasome is a key regulator of many cellular processes, including cell cycle progression, DNA repair, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic factors, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has been shown to induce apoptosis in cancer cells and to sensitize them to other chemotherapeutic agents. In addition, proteasome inhibition can lead to the accumulation of misfolded or damaged proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.
实验室实验的优点和局限性
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes and for screening potential proteasome inhibitors. However, like many other small-molecule inhibitors, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has limitations in terms of its specificity and off-target effects. In addition, the use of proteasome inhibitors in cancer treatment is associated with some toxicities, such as peripheral neuropathy and gastrointestinal disturbances.
未来方向
There are several potential future directions for the study of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide and proteasome inhibition. One area of research is the development of more selective and potent proteasome inhibitors with fewer off-target effects. Another area is the identification of biomarkers that can predict the response of cancer cells to proteasome inhibition and the optimization of treatment regimens based on these biomarkers. In addition, the combination of proteasome inhibitors with other chemotherapeutic agents or targeted therapies is an area of active research. Finally, the role of the proteasome in other cellular processes, such as DNA repair and immune regulation, is an area of ongoing investigation.
科学研究应用
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has been extensively studied for its potential use in cancer treatment. Proteasome inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to other chemotherapeutic agents. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has shown promising results in preclinical studies in various types of cancer, including multiple myeloma, lymphoma, and solid tumors.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-13(22-26(24,25)16-11-9-15(20)10-12-16)19(23)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-13,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVWAUVDPDGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-ethoxyphenyl)-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4115024.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4115033.png)

![2-{[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4115051.png)

![N-1-adamantyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4115074.png)
![N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115077.png)
![ethyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115078.png)
![N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4115085.png)

![2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4115095.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4115110.png)
![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)